2-Methylquinolin-3-amine dihydrochloride
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Overview
Description
2-Methylquinolin-3-amine dihydrochloride is a chemical compound with the molecular formula C10H12Cl2N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylquinolin-3-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-methylquinoline.
Amination: The 2-methylquinoline undergoes an amination reaction to introduce the amine group at the 3-position.
Formation of Dihydrochloride Salt: The resulting 2-methylquinolin-3-amine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methylquinolin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .
Scientific Research Applications
2-Methylquinolin-3-amine dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules used in various chemical industries .
Mechanism of Action
The mechanism of action of 2-Methylquinolin-3-amine dihydrochloride involves its interaction with specific molecular targets. For example, in anticancer research, it may inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound’s quinoline moiety allows it to bind to DNA or proteins, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: The parent compound without the amine group.
3-Aminoquinoline: A similar compound with the amine group at the 3-position but without the methyl group.
Quinoline: The basic heterocyclic structure without any substituents.
Uniqueness
2-Methylquinolin-3-amine dihydrochloride is unique due to the presence of both the methyl and amine groups on the quinoline ring, which can influence its chemical reactivity and biological activity. This combination of functional groups allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
CAS No. |
1955493-49-8; 21352-22-7 |
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Molecular Formula |
C10H12Cl2N2 |
Molecular Weight |
231.12 |
IUPAC Name |
2-methylquinolin-3-amine;dihydrochloride |
InChI |
InChI=1S/C10H10N2.2ClH/c1-7-9(11)6-8-4-2-3-5-10(8)12-7;;/h2-6H,11H2,1H3;2*1H |
InChI Key |
UZJIQCRFBNJRKY-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C=C1N.Cl.Cl |
solubility |
not available |
Origin of Product |
United States |
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